molecular formula C8H6Br2F2O B12325879 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene

Cat. No.: B12325879
M. Wt: 315.94 g/mol
InChI Key: QETLQGRUOOWFJB-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Br2F2O It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene typically involves the bromination of 2-(bromomethyl)-4-(difluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of 2-(methyl)-4-(difluoromethoxy)benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst, or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of 2-(bromomethyl)-4-(difluoromethoxy)benzoic acid or 2-(bromomethyl)-4-(difluoromethoxy)benzaldehyde.

    Reduction: Formation of 2-(methyl)-4-(difluoromethoxy)benzene.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through covalent bonding, hydrogen bonding, or van der Waals interactions. The bromine atoms and the difluoromethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of the target molecule’s structure and function.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene can be compared with other similar compounds such as:

    1-Bromo-2-(difluoromethoxy)benzene: Lacks the bromomethyl group, resulting in different reactivity and applications.

    2-Bromo-4-(difluoromethoxy)benzaldehyde: Contains an aldehyde group instead of a bromomethyl group, leading to different chemical properties and uses.

    1-Bromo-4-(difluoromethoxy)benzene:

The uniqueness of this compound lies in the presence of both bromine and bromomethyl groups, which provide multiple sites for chemical modification and enhance its versatility in various applications.

Properties

Molecular Formula

C8H6Br2F2O

Molecular Weight

315.94 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene

InChI

InChI=1S/C8H6Br2F2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2

InChI Key

QETLQGRUOOWFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CBr)Br

Origin of Product

United States

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